5-メチルシチジン

概要

説明

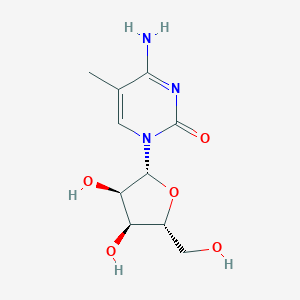

5-Methylcytidine is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a crucial role in various biological processes, including gene expression regulation and RNA stability .

科学的研究の応用

5-Methylcytidine has numerous applications in scientific research:

作用機序

5-メチルシチジンは、主にRNA構造の安定化を通じてその効果を発揮します。 5位のメチル基は、塩基スタッキング相互作用を強化し、グアニンとの水素結合の熱安定性を高めます . この修飾は、RNAスプライシングパターンを変更し、RNA安定性を変化させ、mRNAの翻訳効率に影響を与える可能性があります .

生化学分析

Biochemical Properties

5-Methylcytidine is involved in several biochemical reactions, primarily through its incorporation into RNA molecules. It interacts with various enzymes and proteins, such as RNA methyltransferases, which catalyze the methylation of cytosine residues in RNA . These interactions are crucial for the modification of RNA, affecting its stability and function. For instance, the enzyme NSun2 is known to methylate 5-methylcytidine in tRNA and mRNA, influencing their stability and translation efficiency .

Cellular Effects

5-Methylcytidine has profound effects on cellular processes. It influences cell function by modulating gene expression and RNA stability. The presence of 5-methylcytidine in RNA can alter splicing patterns, change RNA stability, and affect the coding sequence . This modification is also involved in the regulation of cell signaling pathways and cellular metabolism, contributing to the overall cellular homeostasis .

Molecular Mechanism

At the molecular level, 5-methylcytidine exerts its effects through various mechanisms. It promotes base stacking and increases the thermal stability of hydrogen bonding with guanine, thereby stabilizing RNA structures . Additionally, 5-methylcytidine can influence the binding interactions with other biomolecules, such as proteins and enzymes, leading to changes in gene expression and RNA processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-methylcytidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to 5-methylcytidine can lead to changes in RNA stability and gene expression patterns .

Dosage Effects in Animal Models

The effects of 5-methylcytidine vary with different dosages in animal models. At low doses, it can enhance RNA stability and gene expression. At high doses, 5-methylcytidine may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cellular stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

5-Methylcytidine is involved in several metabolic pathways, including RNA methylation and demethylation processes. It interacts with enzymes such as RNA methyltransferases and dioxygenases, which regulate its methylation status . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells, 5-methylcytidine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in different cellular compartments . These interactions are essential for its proper function and regulation within the cell .

Subcellular Localization

5-Methylcytidine is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These modifications direct 5-methylcytidine to specific compartments or organelles, ensuring its proper function within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide in the presence of a base, such as sodium hydride, to methylate the cytidine at the 5-position . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of 5-methylcytidine often involves enzymatic methods, where specific methyltransferases catalyze the methylation of cytidine residues in RNA. This method is preferred due to its specificity and efficiency .

化学反応の分析

反応の種類

5-メチルシチジンは、以下を含むさまざまな化学反応を起こします。

酸化: 5-ヒドロキシメチルシチジンを生成するために酸化することができます。

還元: 還元反応により、シチジンに戻すことができます。

一般的な試薬と条件

酸化: 過酸化水素または過タングステン酸などの試薬は、穏やかな条件で使用されます.

還元: 水素化ホウ素ナトリウムは、還元反応によく使用されます。

生成される主な生成物

酸化: 5-ヒドロキシメチルシチジン

還元: シチジン

4. 科学研究への応用

5-メチルシチジンは、科学研究において数多くの応用があります。

類似化合物との比較

類似化合物

5-メチルシトシン: 遺伝子転写調節に関与する、DNA塩基シトシンのメチル化形態.

5-ヒドロキシメチルシチジン: RNAに見られる5-メチルシチジンの酸化形態であり、さまざまな生物学的プロセスに関与しています.

N6-メチルアデノシン: RNA安定性と翻訳調節に役割を果たす、別のRNA修飾.

独自性

5-メチルシチジンは、RNA修飾における特定の役割により、他のメチル化ヌクレオシドとは異なります。 さまざまな生物におけるtRNAとrRNAの両方に見られることは、その進化的な重要性と機能的な多様性を示しています .

生物活性

5-Methylcytidine (5-mC) is a crucial epigenetic modification of cytosine, primarily found in DNA and RNA. Its biological activity is integral to various cellular processes, including gene expression regulation, genomic imprinting, and response to environmental stimuli. This article explores the biological activity of 5-mC, highlighting its roles in transcriptional regulation, cellular differentiation, and implications in disease.

Overview of 5-Methylcytidine

5-Methylcytidine is formed by the methylation of the carbon 5 position of the cytosine ring. This modification can occur in both DNA and RNA, with distinct functions attributed to each context. In DNA, it is predominantly involved in regulating gene expression and maintaining genomic stability. In RNA, particularly mRNA and tRNA, 5-mC modifications influence stability, translation efficiency, and response to stress.

-

Transcriptional Regulation :

- 5-mC is associated with transcriptional repression when located in promoter regions. It inhibits the binding of transcription factors and recruits proteins that compact chromatin structure, thus silencing gene expression .

- Conversely, 5-mC can also enhance transcription under certain conditions, particularly when present in gene bodies or intragenic regions .

-

Role in Cellular Differentiation :

- Studies have shown that alterations in 5-mC patterns are critical during cellular differentiation processes. For example, the modulation of 5-mC levels has been linked to erythroid differentiation in K562 cells .

- The interplay between methylation and demethylation processes (mediated by TET enzymes) can lead to active demethylation, facilitating gene activation during differentiation .

- Involvement in Disease :

Table: Summary of Key Research Findings on 5-Methylcytidine

Advances in Detection Techniques

Recent advancements in mass spectrometry and chemoproteomic strategies have improved our ability to detect and quantify 5-mC modifications within cellular contexts. These techniques allow for a more nuanced understanding of how 5-mC influences cellular functions at a molecular level .

Future Directions

The ongoing research into the biological activity of 5-methylcytidine suggests several promising avenues:

- Therapeutic Applications : Targeting the pathways regulated by 5-mC could lead to novel therapeutic strategies for cancer treatment.

- Biomarker Development : Continued exploration into specific methylation patterns may yield new biomarkers for early detection of diseases.

- Understanding Environmental Impact : Investigating how environmental factors influence 5-mC levels could provide insights into epigenetic regulation mechanisms.

特性

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862841 | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-31-8, 2140-61-6, 337533-58-1 | |

| Record name | NSC529544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2140-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。